4-クロロチアゾール

概要

説明

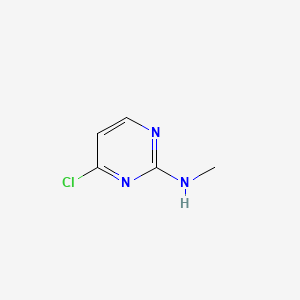

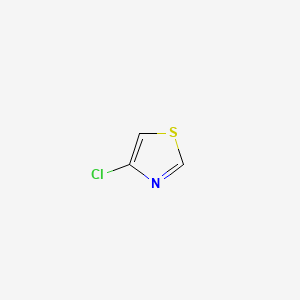

4-Chlorothiazole is an organic compound with the molecular formula C₃H₂ClNS. It is a derivative of thiazole, where a chlorine atom is substituted at the fourth position of the thiazole ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties .

科学的研究の応用

4-Chlorothiazole has a wide range of applications in scientific research:

作用機序

Target of Action

4-Chlorothiazole primarily targets the gamma-aminobutyric acid (GABA) receptor complex. The GABA receptor is a crucial component in the central nervous system, responsible for mediating inhibitory neurotransmission. By targeting this receptor, 4-Chlorothiazole influences the inhibitory signaling pathways, which play a significant role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain .

Mode of Action

4-Chlorothiazole interacts with the GABA receptor complex by binding to specific sites on the receptor. This binding enhances the receptor’s affinity for GABA, the primary inhibitory neurotransmitter in the brain. As a result, the receptor’s activity is potentiated, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire action potentials. Consequently, 4-Chlorothiazole exerts its sedative, anxiolytic, and anticonvulsant effects through this mechanism .

Biochemical Pathways

The action of 4-Chlorothiazole on the GABA receptor complex affects several downstream biochemical pathways. By enhancing GABAergic transmission, 4-Chlorothiazole modulates the activity of various neurotransmitter systems, including glutamate and dopamine pathways. This modulation results in a reduction of excitatory neurotransmission and stabilization of neuronal activity. Additionally, the compound’s influence on chloride ion channels contributes to its neuroprotective effects, potentially mitigating neuronal damage in conditions such as epilepsy and neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetics of 4-Chlorothiazole involve its absorption, distribution, metabolism, and excretion (ADME) properties. After oral administration, 4-Chlorothiazole is rapidly absorbed into the bloodstream. It exhibits a moderate volume of distribution, indicating its ability to penetrate various tissues, including the brain. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is subsequently excreted via the kidneys. The bioavailability of 4-Chlorothiazole is influenced by factors such as hepatic function and renal clearance .

Result of Action

At the molecular and cellular levels, the action of 4-Chlorothiazole results in enhanced inhibitory neurotransmission. This leads to a decrease in neuronal excitability and a stabilization of neural circuits. Clinically, these effects manifest as sedation, reduced anxiety, and anticonvulsant properties. The compound’s ability to modulate chloride ion channels also contributes to its neuroprotective effects, potentially offering therapeutic benefits in conditions characterized by excessive neuronal activity .

Action Environment

The efficacy and stability of 4-Chlorothiazole can be influenced by various environmental factors. Temperature, pH, and the presence of other compounds can affect the compound’s stability and bioavailability. For instance, extreme temperatures may degrade the compound, reducing its effectiveness. Additionally, the presence of other medications or dietary components can influence the absorption and metabolism of 4-Chlorothiazole, potentially altering its therapeutic effects. Understanding these environmental factors is crucial for optimizing the compound’s clinical use .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chlorothiazole involves the reaction of 2,4-dichlorothiazole with zinc dust in the presence of acetic acid. The reaction mixture is refluxed for several hours, followed by cooling, filtration, and extraction to obtain 4-Chlorothiazole with a yield of approximately 73% .

Industrial Production Methods: Industrial production of 4-Chlorothiazole typically follows similar synthetic routes but on a larger scale. The use of efficient extraction and purification techniques ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions: 4-Chlorothiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as fluoride ions, under suitable conditions.

Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

Nucleophilic Substitution: Tetramethylammonium fluoride tetrahydrate is used for the fluorination of 4-Chlorothiazole at elevated temperatures.

Electrophilic Substitution: Various electrophiles can be introduced to the thiazole ring using appropriate catalysts and reaction conditions.

Major Products:

類似化合物との比較

- 2-Chlorothiazole

- 5-Chlorothiazole

- 4-Bromothiazole

- 4-Fluorothiazole

Comparison: 4-Chlorothiazole is unique due to the position of the chlorine atom on the thiazole ring, which influences its reactivity and properties. Compared to 2-Chlorothiazole and 5-Chlorothiazole, the 4-position substitution offers distinct electronic and steric effects, making it suitable for specific applications .

特性

IUPAC Name |

4-chloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS/c4-3-1-6-2-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRXEPREUKUZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542772 | |

| Record name | 4-Chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-72-8 | |

| Record name | 4-Chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some common synthetic routes to 4-chlorothiazole derivatives?

A1: 4-Chlorothiazole derivatives are often synthesized from thiazolidine-2,4-dione. One approach involves converting thiazolidine-2,4-dione to 2,4-dichlorothiazole-5-carbaldehyde, a versatile intermediate. [] This aldehyde can be further modified by replacing the chlorine atom at position 2 with various substituents, such as hydrogen or a methylthio group, via chlorine-lithium exchange reactions. [, ] Additionally, the chlorine atom at position 4 can be substituted with fluorine using tetramethylammonium fluoride tetrahydrate. []

Q2: What is the significance of the 5-carbaldehyde group in 4-chlorothiazole-5-carbaldehyde?

A2: The aldehyde group in 4-chlorothiazole-5-carbaldehyde offers a versatile handle for further derivatization. For instance, it can react with ethyl 2-mercaptoacetate to form thieno[2,3-d]thiazoles. [] Additionally, it readily undergoes condensation reactions with amines to form Schiff bases, which can be further transformed into other heterocyclic systems like pyrrolo[2,3-d]thiazoles and pyrazolo[3,4-d]thiazoles. [, ]

Q3: How does the presence of the chlorine atom at position 4 influence the reactivity of 4-chlorothiazole derivatives?

A3: The chlorine atom in 4-chlorothiazoles can be selectively replaced with other nucleophiles. For example, it can be displaced by hydrazine to yield 4-hydrazinylthiazole derivatives, which serve as important intermediates in synthesizing pyrazole-containing compounds. [] This selective displacement allows for the introduction of various functionalities at the 4-position of the thiazole ring.

Q4: What are the potential applications of 4-chlorothiazole derivatives?

A4: 4-Chlorothiazole derivatives exhibit diverse biological activities and find applications in various fields. They are reported to possess antimicrobial [, ], anticancer [], and plant-protecting properties. [] For instance, some derivatives demonstrate potent activity against bacteria like Streptococcus mutans and exhibit promising anticancer activity against hepatoma and colon carcinoma cell lines. [] Their versatility as building blocks for synthesizing diverse heterocyclic compounds further expands their potential applications in medicinal chemistry.

Q5: How does the structure of 4-chlorothiazole derivatives relate to their biological activity?

A5: The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring significantly influence the biological activity of 4-chlorothiazole derivatives. For instance, introducing a pyrazole ring at the 4-position of the thiazole moiety can enhance the antimicrobial and anticancer activities. [] Further modifications on the pyrazole ring, such as incorporating aromatic aldehydes or active methylene compounds, can further modulate the potency and selectivity of these compounds. []

Q6: Are there any studies on the physicochemical properties of 4-chlorothiazole derivatives?

A6: While the provided abstracts don't delve deep into the physicochemical properties, one study investigates the color and electronic properties of 4-chlorothiazole-based azo dyes. [] This research utilizes the Pariser-Parr-Pople (PPP) method to calculate and correlate the electronic absorption spectra with the molecular structures of these dyes. This study highlights the impact of substituents on the electronic properties and color of 4-chlorothiazole derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。